![molecular formula C6H5BrClN B065680 3-Bromo-2-chloro-6-methylpyridine CAS No. 185017-72-5](/img/structure/B65680.png)
3-Bromo-2-chloro-6-methylpyridine
Overview
Description
3-Bromo-2-chloro-6-methylpyridine is a bromopyridine derivative . It is a compound with the molecular formula C6H5BrClN .
Synthesis Analysis
The synthesis of 3-Bromo-2-chloro-6-methylpyridine involves a solution of 6-amino-3-bromo-2-methylpyridine in concentrated HCl. This solution is cooled to -5° C, and a solution of sodium nitrite is added dropwise over 1 hour while maintaining the temperature of the reaction between -5 and 5° C.Molecular Structure Analysis
The molecular structure of 3-Bromo-2-chloro-6-methylpyridine is characterized by a molecular formula of C6H5BrClN. The average mass of the molecule is 206.468 Da, and the monoisotopic mass is 204.929382 Da .Physical And Chemical Properties Analysis
3-Bromo-2-chloro-6-methylpyridine is a solid at 20 degrees Celsius. It has a density of 1.6±0.1 g/cm3, a boiling point of 220.6±35.0 °C at 760 mmHg, and a flash point of 87.2±25.9 °C. The compound has a molar refractivity of 41.8±0.3 cm3 and a molar volume of 127.1±3.0 cm3 .Scientific Research Applications
Organic Synthesis
“3-Bromo-2-chloro-6-methylpyridine” is an important raw material and intermediate used in organic synthesis . It can be used to create a variety of complex organic compounds due to its unique structure and reactivity.
Agrochemical Research
This compound is also used in the field of agrochemical research . It can be used in the synthesis of various agrochemicals, including pesticides and fertilizers.
Pharmaceutical Research
In the pharmaceutical industry, “3-Bromo-2-chloro-6-methylpyridine” is used as an intermediate in the synthesis of various drugs . Its unique structure makes it a valuable component in the development of new medications.
Dyestuff Field
“3-Bromo-2-chloro-6-methylpyridine” is used in the dyestuff field . It can be used in the production of various dyes and pigments.
Material for Further Derivatives
The compound can be used to synthesize other bromopyridine derivatives . For example, it can be formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane .
Synthesis of Bipyridine Compounds
“3-Bromo-2-chloro-6-methylpyridine” may be used in the synthesis of bipyridine compounds . For instance, it can be used to synthesize 6,6’-dimethyl-2,2’-bipyridine .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that halogenated pyridines, such as this compound, often interact with various biological targets, including enzymes and receptors, in the respiratory system .
Mode of Action
These interactions can lead to changes in the target’s structure or function, potentially altering biochemical pathways .
Biochemical Pathways
For instance, they may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular processes .
Pharmacokinetics
Its molecular weight (206.47 g/mol) suggests it could potentially cross biological membranes .
Result of Action
Given its potential targets in the respiratory system, it could potentially cause respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-2-chloro-6-methylpyridine. Factors such as temperature, pH, and the presence of other molecules can affect its solubility, stability, and interactions with its targets .
properties
IUPAC Name |
3-bromo-2-chloro-6-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDQYSIJBRTRMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370297 | |
Record name | 3-bromo-2-chloro-6-picoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-6-methylpyridine | |
CAS RN |
185017-72-5 | |
Record name | 3-bromo-2-chloro-6-picoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-chloro-6-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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